N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine
Overview
Description
“N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine” is a chemical compound with the molecular formula C11H18N2O2. It is a laboratory chemical and its use in food, drugs, pesticides, or biocidal products is not advised .
Synthesis Analysis
The synthesis of amines like “N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds. Other methods include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide formed, and alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide formed .Molecular Structure Analysis
The molecular structure of “N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine” can be represented by the formula C11H18N2O2. More detailed structural information can be found in databases like PubChem .Scientific Research Applications
- Field : Synthetic Organic Chemistry and Catalysis .
- Application : N-Monomethyl amines are important building blocks in the synthesis of a range of valuable compounds, including dyes, surfactants, pharmaceuticals, agrochemicals, and materials .
- Methods : This involves the selective N-monomethylation of primary amines and nitro compounds using various methylating agents, such as MeX, carbon dioxide, methanol, formaldehyde, formic acid, and dimethyl carbonate .
- Results : The review promotes the development of N-monomethylation of primary amines and other selective methylation .
- Field : Medicinal Chemistry .
- Application : The morpholine moiety has attracted the attention of medicinal chemists for several significant benefits, such as modulation of the hydrophilic-lipophilic balance, improved metabolic stability, increased potency, and enhanced pharmacokinetic properties, specifically for central nervous system drugs .
Selective Synthesis of N-Monomethyl Amines
Use of Morpholine Derivatives in Medicinal Chemistry
- Field : Organic Chemistry .
- Application : N-methylbenzylamine, a compound with two C-N bonds similar to the one you mentioned, can be synthesized from simpler amine starting materials .
Synthesis of Amines
Inhibition of Human Legumain and Cholinesterase Enzymes
- Field : Synthetic Organic Chemistry and Catalysis .
- Application : N-Monomethyl amines are important building blocks in the synthesis of a range of valuable compounds, including dyes, surfactants, pharmaceuticals, agrochemicals, and materials . Furthermore, the N-methyl group plays an important role in various biological processes where some methylated drug candidates show enhanced activity compared to the non-methylated precursors as a result of the change in solubility, conformation, and metabolic activity .
- Methods : This involves the selective N-monomethylation of primary amines and nitro compounds using various methylating agents, such as MeX, carbon dioxide, methanol, formaldehyde, formic acid, and dimethyl carbonate .
- Results : The review promotes the development of N-monomethylation of primary amines and other selective methylation .
- Field : Medicinal Chemistry .
- Application : Recent studies have reported the inhibitory effects of morpholine-based compounds on enzymes involved in the progression of Alzheimer’s disease .
- Results : The molecular docking study suggests that all compounds interact with the three enzymes with moderate to high affinity .
Synthesis of Dyes, Surfactants, Pharmaceuticals, Agrochemicals, and Materials
Inhibition of Alzheimer’s Disease Progression
Safety And Hazards
properties
IUPAC Name |
N-methyl-1-[5-(morpholin-4-ylmethyl)furan-2-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-12-8-10-2-3-11(15-10)9-13-4-6-14-7-5-13/h2-3,12H,4-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGSMPQAXGUMNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)CN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586191 | |
Record name | N-Methyl-1-{5-[(morpholin-4-yl)methyl]furan-2-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine | |
CAS RN |
893741-66-7 | |
Record name | N-Methyl-1-{5-[(morpholin-4-yl)methyl]furan-2-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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